molecular formula C17H25FN2O4S B1680998 N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal CAS No. 190274-53-4

N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal

Cat. No.: B1680998
CAS No.: 190274-53-4
M. Wt: 372.5 g/mol
InChI Key: WSJWUIDLGZAXID-HOCLYGCPSA-N
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Description

Calpain Inhibitor VI is a potent and reversible inhibitor of calpain, a family of calcium-dependent cysteine proteases. Calpain plays a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis. The inhibition of calpain has been explored for therapeutic purposes, particularly in neurodegenerative diseases and other pathological conditions where calpain activity is dysregulated .

Mechanism of Action

Target of Action

The primary target of N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play essential roles in various biological processes, including respiration, pH homeostasis, and electrolyte secretion .

Biochemical Pathways

The compound’s interaction with Carbonic anhydrase 2 could affect several biochemical pathways. For instance, it might influence the regulation of pH and electrolyte balance in the body . .

Result of Action

Given its target, it might influence processes regulated by Carbonic anhydrase 2, potentially leading to changes at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calpain Inhibitor VI involves several steps, including the formation of peptide aldehydes. The process typically starts with the protection of amino groups, followed by coupling reactions to form the peptide backbone.

Industrial Production Methods: Industrial production of Calpain Inhibitor VI follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Calpain Inhibitor VI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity and specificity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Calpain Inhibitor VI include protecting agents, coupling reagents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are peptide aldehydes with enhanced inhibitory activity against calpain. These products are characterized by their ability to bind to the active site of calpain and inhibit its proteolytic activity .

Scientific Research Applications

Calpain Inhibitor VI has been extensively studied for its potential therapeutic applications. In neurodegenerative diseases, it has shown promise in preventing calpain-mediated neuronal cell death. It is also being explored for its role in reducing inflammation and fibrosis in various pathological conditions .

In the field of cancer research, Calpain Inhibitor VI has been investigated for its ability to inhibit tumor growth and metastasis by targeting calpain activity in cancer cells. Additionally, it has applications in studying the role of calpain in cellular processes such as autophagy and apoptosis .

Comparison with Similar Compounds

Calpain Inhibitor VI is unique in its ability to selectively inhibit calpain without significantly affecting other cysteine proteases. Similar compounds include Calpain Inhibitor I, Calpain Inhibitor II, and E64d. These inhibitors also target calpain but differ in their chemical structure and specificity .

List of Similar Compounds:
  • Calpain Inhibitor I
  • Calpain Inhibitor II
  • E64d
  • MDL-28170
  • SNJ-1945

Each of these compounds has unique properties and applications, but Calpain Inhibitor VI stands out for its potent and reversible inhibition of calpain .

Properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJWUIDLGZAXID-HOCLYGCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190274-53-4
Record name N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190274534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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